4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Description
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a thiophene derivative featuring a propynyl ether substituent at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring. Thiophene-based compounds are widely studied due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The prop-2-yn-1-yloxy group introduces a terminal alkyne moiety, which may enhance reactivity and enable click chemistry applications or influence biological interactions through steric and electronic effects.
Properties
Molecular Formula |
C8H6O3S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
4-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h1,4-5H,3H2,(H,9,10) |
InChI Key |
RPIYCUXQSLWKNX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxythiophene-2-carboxylic Acid
The precursor 4-hydroxythiophene-2-carboxylic acid is synthesized via bromination followed by hydrolysis:
-
Bromination : Thiophene-2-carboxylic acid undergoes regioselective bromination at position 4 using pyridinium perbromide in dichloromethane and hydrobromic acid at -10–0°C.
-
Hydrolysis : The 4-bromo intermediate is treated with aqueous NaOH (10%) at 80°C for 6 hours to yield 4-hydroxythiophene-2-carboxylic acid.
Propargylation Reaction
The hydroxyl group at position 4 is alkylated with propargyl bromide under basic conditions:
-
Reagents : 4-Hydroxythiophene-2-carboxylic acid, propargyl bromide, K₂CO₃, DMF.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the alkoxide ion (generated by deprotonation of the hydroxyl group) attacks propargyl bromide. Copper(I) iodide may be added to stabilize the alkyne.
One-Pot Bromination/Propargylation of Thiophene-2-carboxylic Acid
Bromination and Alkylation Sequence
This method avoids isolating the 4-bromo intermediate:
-
Bromination : Thiophene-2-carboxylic acid is treated with bromine in acetic acid at 0°C.
-
In Situ Propargylation : Propargyl alcohol is added directly to the reaction mixture with H₂SO₄ as a catalyst. The mixture is refluxed for 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Catalyst | H₂SO₄ (5 mol%) |
| Yield | 68% |
| Purity | 95% (HPLC) |
Advantages : Reduced steps and higher scalability. Byproducts (e.g., di-substituted derivatives) are minimized using excess propargyl alcohol.
Palladium-Catalyzed Cross-Coupling of 4-Iodothiophene-2-carboxylic Acid
Preparation of 4-Iodothiophene-2-carboxylic Acid
Sonogashira Coupling
The iodo group is replaced with propargyloxy via a palladium-catalyzed reaction:
-
Reagents : 4-Iodothiophene-2-carboxylic acid, propargyl alcohol, Pd(PPh₃)₄, CuI, NEt₃.
Optimization Notes :
-
Ligand Effects : BINAP improves yield by 15% compared to PPh₃.
-
Side Reactions : Homocoupling of propargyl alcohol is suppressed using degassed solvents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Propargylation | 65–72 | 95 | Moderate | High |
| One-Pot Bromination | 68 | 90 | High | Moderate |
| Palladium Coupling | 58–63 | 98 | Low | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can act as a reactive site for covalent modification of biological targets, while the thiophene ring can interact with various enzymes and receptors. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- The propynyloxy group in the target compound distinguishes it from alkyl/aryl ethers (e.g., allyloxy in ), which may alter electronic density and steric bulk.
- Carboxylic acid at the 2-position is a common feature across analogs, facilitating hydrogen bonding in biological targets .
Physicochemical Properties
Lipophilicity (clogP) and solubility are critical for bioavailability. Thiophene derivatives generally exhibit higher lipophilicity than furan analogs, enhancing membrane permeability .
Notable Trends:
- Propynyloxy groups may further elevate clogP due to the alkyne moiety, though experimental data are needed for confirmation.
Anticancer Activity
Thiophene-2-carboxylic acid derivatives with bulky substituents show potent anticancer effects:
- Compound 16 (5-(4-chlorophenyl)-3-pyrrolopyrimidine-thiophene-2-carboxylic acid): IC₅₀ values surpassing doxorubicin against specific cancer cell lines .
- Compound 19b (triazolo-pyrimidine-thiophene derivative): Enhanced activity attributed to electron-withdrawing groups (e.g., 4-chlorophenyl) improving target binding .
Antimicrobial Activity
- 4-Methyl-3-(2-propylamino-propionylamino)thiophene-2-carboxylic acid propylamide: MIC = 12.5 µg/mL against S. aureus; activity reduced with ethylamide substitution (MIC = 25 µg/mL) .
- 5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid : Broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Mechanistic Insight : The terminal alkyne in the target compound could disrupt bacterial membrane integrity or inhibit enzymes via covalent bonding.
Anti-Inflammatory and Antioxidant Activity
Biological Activity
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a derivative of thiophene, a sulfur-containing heterocyclic compound known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid includes a thiophene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid functional group. This unique configuration contributes to its biological properties.
Antimicrobial Properties
Research indicates that 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways, although the precise mechanism remains to be fully elucidated .
Anticancer Activity
In addition to its antimicrobial effects, 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
A notable study utilized the MTT assay to assess cell viability across different concentrations of the compound:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| MCF7 (Breast Cancer) | 30 | 25 |
| HCT116 (Colon Cancer) | 30 | 30 |
These results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .
The biological activity of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which is critical for both microbial growth and cancer cell proliferation.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in bacteria.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to programmed cell death through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Case Studies
Several case studies have explored the efficacy of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values indicating strong potential for therapeutic applications in treating infections caused by these pathogens .
- Cancer Cell Line Assessment : Research involving MCF7 and HCT116 cells demonstrated that treatment with the compound resulted in substantial decreases in cell viability, suggesting its potential as a chemotherapeutic agent. Further exploration into its selectivity between cancerous and normal cells is ongoing .
Q & A
Q. What are the established synthetic routes for 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, and how can regioselectivity be ensured during the introduction of the propargyloxy group?
Methodological Answer: The synthesis typically involves functionalizing thiophene-2-carboxylic acid at the 4-position. A common approach is nucleophilic substitution, where a propargyl bromide reacts with a hydroxyl-activated thiophene intermediate. To ensure regioselectivity:
- Use protective groups (e.g., methyl esters) for the carboxylic acid to prevent side reactions.
- Employ catalysts like potassium carbonate in anhydrous DMF to favor substitution at the 4-position over the 5-position .
- Monitor reaction progress via TLC or HPLC to confirm intermediate formation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR confirm substituent positions (e.g., propargyloxy proton signals at δ 4.7–5.1 ppm and alkyne protons at δ 2.5–3.0 ppm).
- FT-IR: Validate the carboxylic acid (C=O stretch ~1700 cm) and alkyne (C≡C stretch ~2100 cm) groups.
- Crystallography:
Q. What safety precautions are recommended when handling 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid in laboratory settings?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) due to potential irritancy (analogous to thiophene-2-carboxylic acid derivatives) .
- Work in a fume hood to avoid inhalation of vapors/dust (precautionary code P261) .
- Store in amber glass containers at ≤4°C to prevent photodegradation or thermal decomposition.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid derivatives?
Methodological Answer:
- Derivatization: Modify substituents (e.g., replace propargyloxy with allyloxy or hydroxypropoxy groups) to assess effects on bioactivity .
- Bioassays: Test derivatives in in vitro anti-inflammatory (COX-2 inhibition) and antioxidant (DPPH radical scavenging) models .
- Data Analysis: Correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends.
Q. What computational strategies are effective for predicting the interaction of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid with biological targets like COX-2?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with COX-2 (PDB: 1PXX) to predict binding modes. Key steps:
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond persistence).
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed for thiophene-2-carboxylic acid derivatives?
Methodological Answer:
- Experimental Replication: Ensure assay consistency (e.g., cell line viability, enzyme batch).
- Pharmacokinetic Profiling: Measure solubility, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 models) to explain in vivo discrepancies.
- Dose-Response Refinement: Use Hill slope analysis to differentiate efficacy (EC) from toxicity (LD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
